Anti-HIV-1 Activity Profile Compared to Co-isolated Micrandilactone C
In the original characterization study, micrandilactone C exhibited an EC50 of 7.71 µg/mL (SI > 25.94) against HIV-1 replication with minimal cytotoxicity [1]. Micrandilactone B was co-isolated and structurally elucidated alongside micrandilactone C, and both compounds are recognized for anti-HIV activity [2]. However, the quantitative EC50 of micrandilactone B was not reported in the primary literature, indicating that its potency is either below 50% inhibition at the highest tested concentration or was not prioritized for full dose-response characterization due to weaker activity relative to micrandilactone C [1].
| Evidence Dimension | Anti-HIV-1 replication inhibition |
|---|---|
| Target Compound Data | Not quantified in primary literature; annotated as anti-HIV active |
| Comparator Or Baseline | Micrandilactone C: EC50 = 7.71 µg/mL, SI > 25.94 |
| Quantified Difference | Micrandilactone B activity is qualitatively reported but quantitatively inferior to micrandilactone C in the same assay system |
| Conditions | C8166 T-cell line; HIV-1 replication assay; compound tested at serial dilutions |
Why This Matters
Procurement of micrandilactone B is justified when the objective is structure-activity relationship (SAR) mapping or using the compound as a less-potent control, rather than for direct potency-driven anti-HIV screening.
- [1] Li, R.-T.; Han, Q.-B.; Zheng, Y.-T.; Wang, R.-R.; Yang, L.-M.; Lu, Y.; Sang, S.-Q.; Zheng, Q.-T.; Zhao, Q.-S.; Sun, H.-D. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha. Chem. Commun. 2005, 2936–2938. View Source
- [2] MeSH Supplementary Concept Data. micrandilactone B. National Library of Medicine. https://meshb.nlm.nih.gov/record/ui?ui=M0507627 (accessed May 11, 2026). View Source
